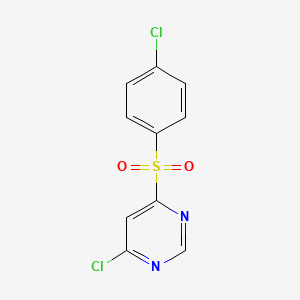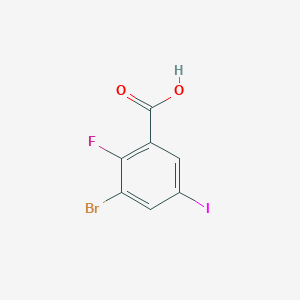
(3Z)-3-(oxolan-2-ylidene)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-(oxolan-2-ylidene)oxolan-2-one is an organic compound characterized by its unique structure, which includes a five-membered ring with an oxolan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(oxolan-2-ylidene)oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 2-oxolanyl derivative with a suitable electrophile to form the desired oxolan-2-one ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-(oxolan-2-ylidene)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxolan derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
(3Z)-3-(oxolan-2-ylidene)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (3Z)-3-(oxolan-2-ylidene)oxolan-2-one exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3Z,4E)-5-(1,2-dihydroxyethyl)-3,4-bis[2-(3-fluorophenyl)hydrazin-1-ylidene]oxolan-2-one
- (3Z,4E,5S)-4-[2-(4-bromophenyl)hydrazin-1-ylidene]-5-[(1R)-1,2-dihydroxyethyl]-3-(2-phenylhydrazin-1-ylidene)oxolan-2-one
Uniqueness
(3Z)-3-(oxolan-2-ylidene)oxolan-2-one is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical behaviors and applications, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
55164-40-4 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
(3Z)-3-(oxolan-2-ylidene)oxolan-2-one |
InChI |
InChI=1S/C8H10O3/c9-8-6(3-5-11-8)7-2-1-4-10-7/h1-5H2/b7-6- |
Clave InChI |
MWJVQZAHRZBCMH-SREVYHEPSA-N |
SMILES isomérico |
C1C/C(=C/2\CCOC2=O)/OC1 |
SMILES canónico |
C1CC(=C2CCOC2=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)

![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)








